5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of isoxazole and pyridine, which are both important classes of heterocyclic compounds. This compound has garnered interest due to its potential biological activities and its role as a building block in synthetic chemistry.
Preparation Methods
The synthesis of 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as propargylic alcohols and hydroxylamines, under catalytic conditions.
Introduction of the Pyridine Ring: The isoxazole intermediate can then be reacted with suitable reagents to introduce the pyridine ring, forming the core structure of the compound.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow techniques and advanced catalytic systems.
Chemical Reactions Analysis
5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.
Scientific Research Applications
5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to act on the gamma-aminobutyric acid (GABA) system, particularly as an agonist at certain GABA receptor subtypes . This interaction modulates neurotransmission and can lead to various pharmacological effects, including sedative and anxiolytic properties .
Comparison with Similar Compounds
5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Ibotenic Acid: Another compound with a similar isoxazole structure, known for its neurotoxic properties and use in neurological research.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from these related compounds.
Properties
IUPAC Name |
5-propan-2-yl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-6(2)12-4-3-8-7(5-12)9(10(13)14)11-15-8;/h6H,3-5H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYZZVFYKZUXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C(=NO2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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